(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that is found in various plants and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves its ability to modulate various signaling pathways in the body. The compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity.
Biochemical and Physiological Effects:
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have neuroprotective effects and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using this compound include its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
For the study of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol include further investigation into its potential therapeutic applications, such as in the treatment of diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, future studies could focus on improving the bioavailability of the compound and exploring its potential use in combination with other natural compounds or conventional drugs.
Conclusion:
In conclusion, (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in treating various diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to improve its bioavailability.
Synthesis Methods
The synthesis method for (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves the extraction of the compound from natural sources such as plants. The compound can be extracted using various methods such as steam distillation, Soxhlet extraction, and liquid-liquid extraction. The extracted compound can then be purified using chromatography techniques such as column chromatography or thin-layer chromatography.
Scientific Research Applications
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXSYXFLHDPCK-MLVUXGSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.